

In-Depth Technical Guide to the Spectroscopic Data of Parvifolixanthone B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Parvifolixanthone B*

Cat. No.: *B161650*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Parvifolixanthone B**, a prenylated xanthone isolated from the bark of *Garcinia parvifolia*. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and relevant biosynthetic context.

Chemical Structure and Properties

Parvifolixanthone B, also referred to as parvixanthone B in some literature, is a member of the 4-prenylated xanthone class of organic compounds. Its chemical formula is $C_{24}H_{26}O_6$, and its IUPAC name is 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one. Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic effects.

Spectroscopic Data

The structural elucidation of **Parvifolixanthone B** was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data.

Table 1: ^1H NMR Spectroscopic Data for Parvifolixanthone B (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-OH	13.18	s	
4	6.22	s	
8	6.78	s	
1-OCH ₃	3.92	s	
1'	3.45	d	6.5
2'	5.28	t	6.5
4'	1.83	s	
5'	1.68	s	
1''	4.12	d	6.0
2''	5.20	t	6.0
4''	1.78	s	
5''	1.70	s	

Table 2: ^{13}C NMR Spectroscopic Data for Parvifolixanthone B (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	161.2
2	157.0
3	97.9
4	108.8
4a	155.8
5	137.8
5a	142.9
6	121.5
7	111.9
8	102.1
8a	182.2
1-OCH ₃	56.1
1'	21.6
2'	122.5
3'	131.8
4'	25.8
5'	17.9
1''	26.5
2''	123.1
3''	131.2
4''	25.9
5''	18.0

Table 3: Mass Spectrometry Data for Parvifolixanthone B

Technique	Ionization Mode	Observed m/z	Interpretation
HREIMS	ESI+	411.1798	[M+H] ⁺ (Calculated for C ₂₄ H ₂₇ O ₆ : 411.1808)

Experimental Protocols

The data presented in this guide were obtained following the experimental procedures outlined in the primary literature describing the isolation and characterization of xanthones from *Garcinia parvifolia*.

Isolation of Parvifolixanthone B

The dried and powdered bark of *Garcinia parvifolia* was extracted with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing xanthones were identified by thin-layer chromatography (TLC) and combined. Further purification of these fractions was achieved by repeated column chromatography and preparative TLC to yield pure **Parvifolixanthone B**.

Spectroscopic Analysis

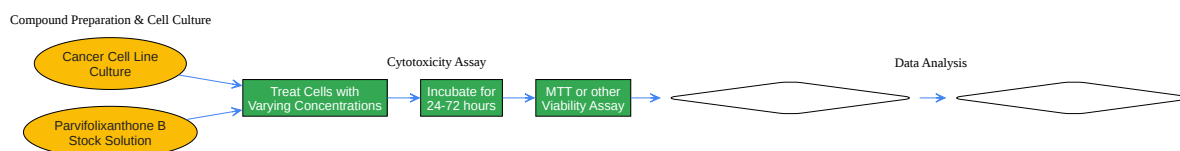
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was performed to determine the exact mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for **Parvifolixanthone B** have not been extensively elucidated, xanthones isolated from *Garcinia* species are well-documented for their cytotoxic activities against various cancer cell lines.^[1] The general mechanism of action for many cytotoxic natural products involves the induction of apoptosis.

General Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a natural product like **Parvifolixanthone B**.

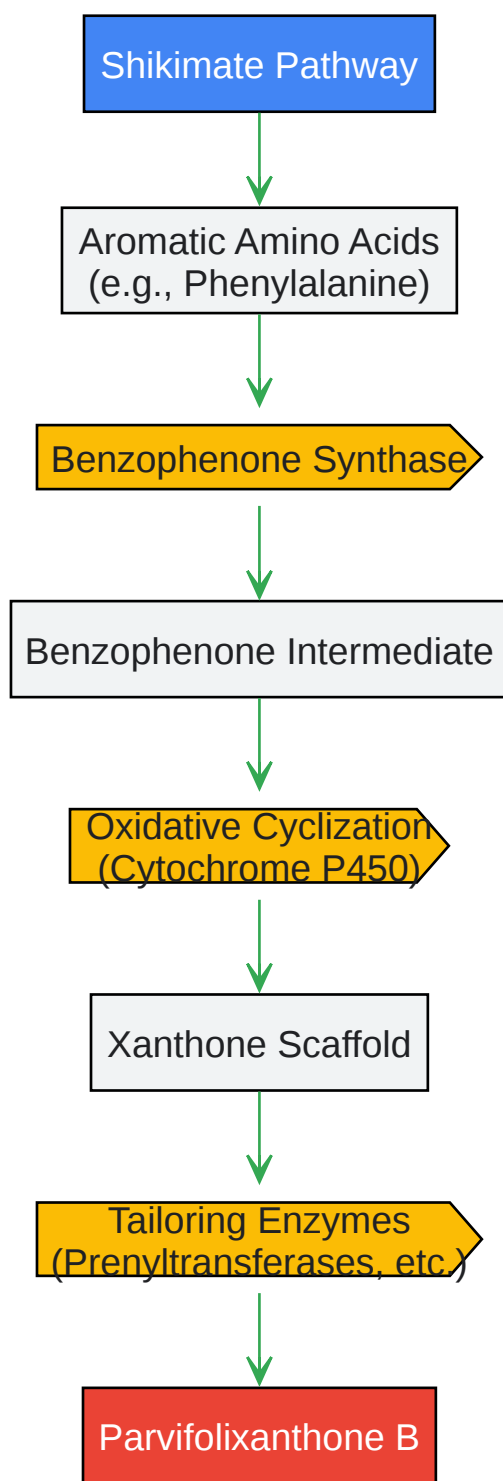


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Caption: Workflow for determining the in vitro cytotoxicity of **Parvifolixanthone B**.

Xanthone Biosynthesis

Parvifolixanthone B, like other xanthones in plants, is synthesized via the shikimate pathway. This pathway involves the formation of a benzophenone intermediate, which then undergoes oxidative cyclization to form the core xanthone scaffold.



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Caption: Simplified biosynthetic pathway of **Parvifolixanthone B** in plants.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Parvifolixanthone B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161650#spectroscopic-data-nmr-ms-for-parvifolixanthone-b]

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Phone: (601) 213-4426

Email: info@benchchem.com